

Spectroscopic Profile of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile heterocyclic compound, **1-Phenyl-1,2,3,4-tetrahydroisoquinoline**. This document is intended to serve as a core reference for researchers and professionals involved in drug discovery, synthesis, and analytical development, offering detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-Phenyl-1,2,3,4-tetrahydroisoquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20-7.40	m	5H	Phenyl group protons (C ₆ H ₅)
~6.90-7.15	m	4H	Tetrahydroisoquinoline aromatic protons
~5.10	s	1H	H-1
~3.20-3.40	m	2H	H-3
~2.80-3.00	m	2H	H-4
~2.50	br s	1H	N-H

¹³C NMR (Carbon-13) NMR Data[1]

Chemical Shift (δ) ppm	Assignment
~145.0	C-1' (ipso-phenyl)
~138.0	C-8a
~135.0	C-4a
~128.5	Phenyl C-H
~128.0	Phenyl C-H
~127.5	Tetrahydroisoquinoline C-H
~127.0	Phenyl C-H
~126.5	Tetrahydroisoquinoline C-H
~126.0	Tetrahydroisoquinoline C-H
~125.5	Tetrahydroisoquinoline C-H
~60.0	C-1
~45.0	C-3
~29.0	C-4

Note: NMR data can be influenced by the solvent and concentration. The predicted values are based on data from structurally similar compounds and established chemical shift correlations.

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Medium, Sharp	N-H Stretch
3000-3100	Medium	Aromatic C-H Stretch
2800-3000	Medium	Aliphatic C-H Stretch
~1600, ~1490, ~1450	Medium-Strong	Aromatic C=C Bending
~1200	Strong	C-N Stretch
700-800	Strong	Aromatic C-H Bending (Out of Plane)

Note: The IR spectrum of **1-Phenyl-1,2,3,4-tetrahydroisoquinoline** is characterized by the presence of a distinct N-H stretching vibration, along with characteristic absorptions for the aromatic and aliphatic C-H bonds and the aromatic ring system.

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
209	High	[M] ⁺ (Molecular Ion)
208	Moderate	[M-H] ⁺
132	High	[M - C ₆ H ₅] ⁺ (Loss of phenyl group)
104	Moderate	[C ₈ H ₈] ⁺ (Styrene radical cation)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl cation)

Note: The mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern is dominated by the loss of the phenyl group and other characteristic cleavages of the tetrahydroisoquinoline ring system.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of **1-Phenyl-1,2,3,4-tetrahydroisoquinoline** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). For ^1H NMR, standard pulse sequences are used. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.^[1]

Infrared (IR) Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid **1-Phenyl-1,2,3,4-tetrahydroisoquinoline** is placed directly onto the ATR crystal.^[5] Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of $4000\text{--}400\text{ cm}^{-1}$.

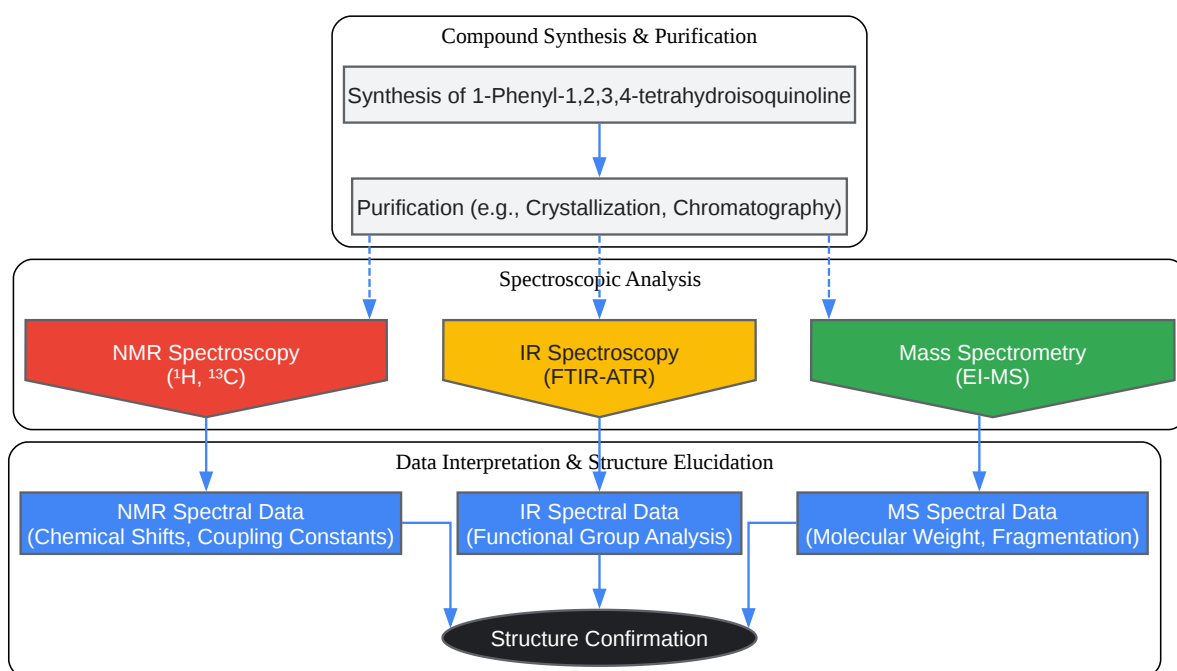
Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

Ionization and Analysis: Electron Ionization (EI) is a common method for this type of compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1-Phenyl-1,2,3,4-tetrahydroisoquinoline**.



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Caption: General workflow for the spectroscopic characterization of a synthesized organic compound.

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